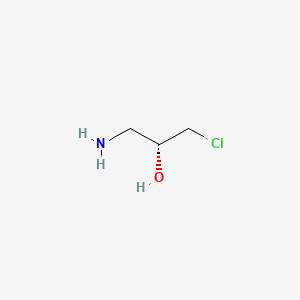

(R)-1-Amino-3-chloro-2-propanol

Description

Significance of (R)-1-Amino-3-chloro-2-propanol as a Chiral Synthon

This compound, a chiral amino alcohol, is a notable example of a versatile building block in organic and pharmaceutical chemistry. smolecule.com Its significance is derived from its specific molecular architecture, which includes an amino group, a hydroxyl group, and a chlorine atom on a propane (B168953) backbone. smolecule.comontosight.ai This combination of functional groups, along with its defined (R)-stereochemistry, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

One of the most critical applications of this compound is as a key intermediate in the synthesis of oxazolidinone antibiotics. smolecule.com Specifically, its enantiomer, (S)-1-Amino-3-chloro-2-propanol hydrochloride, is a crucial component in the production of the antibacterial agent linezolid (B1675486). guidechem.com The defined stereochemistry of the amino alcohol is essential for the therapeutic efficacy of the final drug molecule. smolecule.com Beyond its role in antibiotic synthesis, this compound also serves as an intermediate in asymmetric catalysis and has applications in polymer chemistry as a crosslinking agent for modifying materials like cellulose (B213188). smolecule.com The presence of the chlorine atom provides a reactive site for substitution reactions, further enhancing its utility as a synthon. ontosight.ai

| Property | Value | Source |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol | nih.gov |

| Molecular Formula | C₃H₈ClNO | nih.gov |

| Molecular Weight | 109.55 g/mol | nih.gov |

| CAS Number | 54868-31-4 | nih.gov |

Historical Context and Evolution of Research on Halogenated Amino Alcohols

Research into amino alcohols has a long history, with early studies dating back to at least the mid-20th century. A 1946 publication in The Journal of Organic Chemistry discussed phenyl halogenated propadrines, indicating an early interest in amino alcohols containing halogen atoms. acs.org The development of synthetic methods for these compounds has been a continuous area of investigation. For instance, research in the early 1970s explored the synthesis of halogenated phenanthrene (B1679779) amino alcohols as potential antimalarial agents. acs.org

The introduction of halogen atoms into amino acid and amino alcohol structures can significantly influence their physicochemical and biological properties. acs.org This has driven research into both naturally occurring and synthetic halogenated compounds. The stereoselective synthesis of amino alcohols has evolved significantly, with early methods often relying on the derivatization of the chiral pool of amino acids. prof-research.com Modern techniques focus on the direct and highly selective introduction of amino and hydroxyl groups into a carbon framework. rsc.org The development of methods for the stereoselective oxyamination of alkenes is a testament to the ongoing efforts to create efficient routes to these valuable molecules. rsc.org

Current Research Landscape and Future Directions for this compound

While this compound is a known and utilized chemical intermediate, it is not an extensively studied compound in its own right. smolecule.com Much of the current interest is tied to its role as a building block for pharmaceuticals. smolecule.comguidechem.com However, its structural characteristics suggest several promising avenues for future research.

Given its structural similarity to the antibiotic linezolid, a key area of future investigation could be the optimization of its use in the synthesis of linezolid and other oxazolidinone antibiotics. smolecule.com This could lead to more efficient and cost-effective production methods for these important drugs. Another potential research direction is to investigate whether this compound is a biodegradation product of linezolid. smolecule.com Understanding the metabolic fate of pharmaceuticals is crucial for assessing their environmental impact and safety profiles.

Furthermore, the inherent combination of functional groups in this compound suggests that it may possess its own biological activities. Future studies could explore its potential as an antimicrobial agent or its utility as a reagent in various biochemical assays. smolecule.com The broader field of chiral amino alcohol synthesis continues to advance, with ongoing development of novel catalytic methods to produce these compounds with high selectivity and yield. rsc.orgorganic-chemistry.org These advancements will undoubtedly expand the toolkit available to organic chemists and could lead to new applications for specific synthons like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-amino-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJBWQFWXJKKMS-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CCl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54868-31-4 | |

| Record name | 1-Amino-3-chloro-2-propanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054868314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-3-CHLORO-2-PROPANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KRH0GAW1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 1 Amino 3 Chloro 2 Propanol

Asymmetric Catalytic Approaches to Enantioselective Synthesis

Asymmetric catalysis offers a powerful tool for the direct creation of chiral centers, providing an atom-economical and efficient route to enantiomerically enriched products. Various strategies have been explored for the synthesis of (R)-1-Amino-3-chloro-2-propanol, leveraging chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Catalyst Development for Epoxide Ring Opening Reactions

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental transformation for the synthesis of β-amino alcohols. The development of chiral catalysts that can effectively control the regioselectivity and enantioselectivity of this reaction is a key area of research.

One prominent approach involves the use of metal-salen complexes as catalysts for the asymmetric ring-opening of meso-epoxides. nih.gov Screening of various metal complexes revealed that chiral (salen)CrN₃ complexes are highly effective for the addition of azidotrimethylsilane (B126382) (TMSN₃) to meso-epoxides. nih.gov Mechanistic studies have indicated a cooperative bimetallic mechanism where two metal centers activate the epoxide and the azide (B81097) nucleophile, respectively. nih.gov This understanding has led to the design of covalently linked bimetallic catalysts that exhibit significantly higher reactivity while maintaining high enantioselectivity. nih.gov Furthermore, (salen)Co(III) catalysts have proven to be exceptionally effective for the hydrolytic kinetic resolution of terminal epoxides, a method that has been successfully applied on both laboratory and industrial scales. nih.gov

The regioselectivity of epoxide ring-opening can be controlled by the catalyst, even in unbiased trans-2,3-disubstituted epoxides. rsc.org Cationic aluminum-salen Lewis acids have been developed to promote the regioselective ring-opening with nitrogen-containing nucleophiles, affording β-amino alcohols with high selectivity. rsc.org This catalyst-controlled regioselectivity is a significant advancement, as it overcomes the limitations of substrate-controlled reactions. rsc.org A variety of metal chlorides, including indium(III), zirconium(IV), vanadium(III), and cobalt(II) chlorides, have also been shown to effectively catalyze the regioselective ring-opening of epoxides with amines. rroij.com

| Catalyst Type | Epoxide Substrate | Nucleophile | Key Features |

| (salen)CrN₃ | meso-Epoxides | TMSN₃ | High enantioselectivity, bimetallic mechanism |

| (salen)Co(III) | Terminal Epoxides | H₂O | Excellent for kinetic resolution, industrial applicability |

| Cationic Al-salen | trans-2,3-disubstituted epoxides | Nitrogen nucleophiles | Catalyst-controlled regioselectivity |

| Various Metal Chlorides | Various Epoxides | Amines | Effective and regioselective catalysis |

Organocatalytic Strategies for Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding potential metal contamination of the final product. Several organocatalytic strategies have been developed for the stereocontrolled synthesis of β-amino alcohols.

Chiral sulfinamide-based organocatalysts have been successfully employed for the asymmetric ring-opening of meso-epoxides with anilines. researchgate.net These catalysts, synthesized from readily available starting materials, can achieve high yields and excellent enantioselectivities (up to 99% ee). researchgate.net Mechanistic studies using NMR spectroscopy have provided insights into the catalytic cycle. researchgate.net Another approach utilizes a bifunctional enamine catalyst, incorporating a trifluoromethanesulfonamide (B151150) group into a spirobicyclic pyrrolidine (B122466) structure, to enhance enantioselectivity in reactions leading to complex heterocyclic structures. frontiersin.org

The development of novel organocatalysts is an active area of research. For instance, iminodiphosphoric acid (IDPi) catalysts have been used for the enantioselective synthesis of tertiary silyl (B83357) ethers, demonstrating the potential of organocatalysis in controlling chirality at atoms other than carbon. frontiersin.org

Metal-Catalyzed Asymmetric Aminochlorination

A more direct approach to this compound involves the asymmetric aminochlorination of olefins, simultaneously introducing both the amino and chloro functionalities with stereocontrol.

An iron-catalyzed enantioselective and diastereoselective intramolecular aminochlorination of internal olefins has been reported, achieving high enantiomeric excess (up to 92% ee) and diastereomeric ratios. nih.gov This method utilizes a functionalized hydroxylamine (B1172632) as the nitrogen source and chloride ion as the chlorine source. nih.gov A key advantage of this system is its tolerance for a range of internal olefins that are often incompatible with other asymmetric aminochlorination methods. nih.gov Mechanistic investigations suggest the involvement of an iron-nitrenoid intermediate and that the stereoselective chlorine atom transfer may proceed via Fe-Cl bond cleavage. nih.gov

Chemoenzymatic Pathways for High Enantiopurity Production

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a powerful and sustainable approach to the production of enantiomerically pure compounds. mdpi.com Enzymes, with their inherent chirality, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govrsc.org

Biocatalytic Resolution of Racemic Precursors

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, is a widely used strategy for obtaining enantiopure compounds. nih.gov Biocatalysts, particularly hydrolases, are highly effective for this purpose. nih.gov

Lipases are frequently used for the resolution of racemic alcohols through enantioselective transesterification. researchgate.net For instance, the resolution of racemic 1-chloro-3-(piperidin-1-yl)propan-2-ol, a precursor to related chiral compounds, has been achieved with high conversion and enantiomeric excess using Pseudomonas aeruginosa lipase (B570770) (PAL). researchgate.net The optimization of reaction parameters such as solvent, temperature, and acyl donor is crucial for achieving high efficiency. researchgate.net Similarly, the enzymatic resolution of (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate for (S)-propranolol, has been successfully demonstrated using lipase-catalyzed transesterification, with ultrasound irradiation shown to enhance both enzyme activity and enantioselectivity. mdpi.com

The resolution of racemic aminophosphonic acids has also been explored using whole-cell biocatalysts. nih.gov Several fungal strains have been shown to resolve racemic 1-aminoethanephosphonic acid through the action of L/D amino acid oxidases. nih.gov

| Biocatalyst | Substrate | Reaction Type | Key Findings |

| Pseudomonas aeruginosa lipase (PAL) | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Transesterification | High conversion and enantiomeric excess achieved with optimized conditions. researchgate.net |

| Pseudomonas sp. lipase (PSL) | (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Transesterification | Ultrasound irradiation significantly increased enzyme activity and enantioselectivity. mdpi.com |

| Fungal strains (e.g., Cuninghamella echinulata) | Racemic 1-aminoethanephosphonic acid | Oxidative deamination | Achieved moderate enantiomeric excess of the (R)-isomer. nih.gov |

Enzymatic Synthesis from Prochiral Substrates

A more atom-economical approach than resolution is the direct enzymatic synthesis from prochiral substrates, where a new stereocenter is created with high enantioselectivity. nih.gov

Halohydrin dehalogenases are enzymes that can catalyze the conversion of a prochiral halohydrin to a chiral epoxide. This enzymatic step can be integrated into a multi-step synthesis. For example, a chemoenzymatic process for an active pharmaceutical ingredient involved the enzymatic reduction of a ketone to a chiral halohydrin, followed by chemical conversion to the epoxide and subsequent ring-opening. rsc.orgmdpi.com

Transaminases are another important class of enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor, creating a chiral amine. rsc.org By coupling a transketolase and a transaminase reaction, a two-step enzymatic synthesis of a chiral amino-triol has been developed, demonstrating the power of multi-enzyme cascade reactions. nih.gov Reductive amination using leucine (B10760876) dehydrogenase has also been employed for the synthesis of chiral amino acids with high yield and enantiomeric excess. nih.gov

Stereoconvergent and Stereoinvertive Transformations in Synthesis

The synthesis of enantiomerically pure compounds like this compound relies heavily on methodologies that can precisely control stereochemistry. Stereoconvergent and stereoinvertive transformations are powerful strategies to convert racemic or prochiral starting materials into a single desired enantiomer.

A primary and highly effective method for obtaining the (R)-enantiomer is through the stereospecific ring-opening of a chiral precursor, (R)-epichlorohydrin. This reaction, typically with an amine source like ammonia (B1221849) or a protected amine, proceeds with high fidelity, transferring the stereochemistry from the epoxide to the final amino alcohol product.

Beyond stereospecific syntheses, stereoinvertive techniques offer pathways to convert an available enantiomer into its opposite, more desired counterpart. A notable example, although demonstrated on a closely related precursor, is the microbial stereo-inversion of (R)-3-chloro-1,2-propanediol. Research has shown that the yeast Wickerhamomyces anomalous can be used to achieve this transformation. biointerfaceresearch.com The process involves the selective assimilation and degradation of one enantiomer from a racemic mixture, effectively resulting in the stereoinversion and isolation of the other. biointerfaceresearch.com This biocatalytic approach highlights a pathway for converting a racemic or an undesired enantiomeric precursor into the desired chiral form with high optical purity.

Deracemization Techniques Applied to Related Propanol (B110389) Derivatives

Deracemization is the process of converting a racemic mixture into a single, pure enantiomer, achieving a theoretical yield of 100%. This is a highly sought-after goal in chiral synthesis. For propanol derivatives related to this compound, enzymatic kinetic resolution is a prominent and effective deracemization strategy. wikipedia.org

Kinetic resolution differentiates two enantiomers in a racemate by having them react at different rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their esters. For instance, lipases from Candida rugosa have been successfully employed in the enantioselective transesterification of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers. mdpi.com In such a process, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted, enantiomerically pure alcohol. The choice of enzyme, solvent (often a two-phase system involving ionic liquids), and acylating agent are critical for achieving high enantioselectivity. mdpi.com

Dynamic Kinetic Resolution (DKR): An advancement over standard kinetic resolution is dynamic kinetic resolution, where the less reactive enantiomer is racemized in-situ, allowing for a theoretical yield of 100% of the desired single enantiomer product. nih.gov This has been demonstrated effectively for related compounds like 2-aryl-1-propanols using engineered oxidoreductases in whole-cell biocatalysts. nih.gov

The following table summarizes key deracemization techniques applied to related propanol structures.

| Technique | Catalyst/Enzyme | Substrate Type | Key Finding | Reference |

| Enzymatic Kinetic Resolution | Candida rugosa Lipase | Racemic β-blocker building blocks | Optimal system used an ionic liquid ([EMIM][BF4]) and toluene, achieving high enantiomeric purity of the (S)-enantiomer. | mdpi.com |

| Microbial Resolution | Wickerhamomyces anomalous | Racemic 3-chloro-1,2-propanediol | Selective assimilation of one enantiomer yields the optically pure (R)-form with an enantiomeric excess of 85.6%. | biointerfaceresearch.com |

| Dynamic Kinetic Resolution | Engineered Candida tenuis Xylose Reductase (mutant) | Racemic 2-phenylpropanal | Whole-cell biocatalyst enabled conversion of 1M racemic substrate to the (S)-alcohol with 93.1% enantiomeric excess. | nih.gov |

Process Intensification and Green Chemistry in this compound Production

Process intensification and green chemistry are crucial for developing sustainable, cost-effective, and safe manufacturing processes for pharmaceuticals and their intermediates. nih.govpharmtech.com These principles aim to reduce waste, minimize energy consumption, and use safer, renewable materials. researchgate.netjocpr.com

Process Intensification: This approach focuses on developing smaller, more efficient, and often continuous manufacturing processes.

Membrane-Based Systems: In biocatalytic processes, such as those using transaminases for chiral amine synthesis, membrane contactors can be used for in-situ product removal. researchgate.net This strategy overcomes challenges like unfavorable reaction equilibria and product inhibition, leading to higher substrate conversion and process efficiency. researchgate.net

Green Chemistry Approaches:

Biocatalysis: The use of enzymes and whole-cell microorganisms is a cornerstone of green chemistry. nih.gov Engineered enzymes like amine dehydrogenases (AmDHs) and transaminases (ATAs) can synthesize chiral amines from prochiral ketones with high stereoselectivity under mild aqueous conditions, eliminating the need for harsh reagents and heavy metal catalysts. nih.govfrontiersin.orgnih.gov Enzyme immobilization is a further advancement that allows for easier catalyst recovery and reuse, improving the economic viability of the process. nih.gov

Alternative Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jocpr.com Green chemistry promotes the use of safer alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids, which can enhance enzyme stability and reaction performance. mdpi.comjocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. researchgate.net Biocatalytic reductive amination, which uses ammonia as the amino donor, is highly atom-economical and produces water as the primary byproduct. frontiersin.org

The table below outlines several advanced methodologies that align with the principles of process intensification and green chemistry.

| Methodology | Core Principle | Specific Example/Advantage | Reference |

| Biocatalysis | Green Chemistry | Engineered amine dehydrogenases (AmDHs) for asymmetric reductive amination of hydroxy ketones, offering high stereoselectivity (>99% ee) and eliminating metal catalysts. | frontiersin.orgnih.gov |

| Membrane-Assisted Biocatalysis | Process Intensification | In-situ product extraction using membranes in transaminase reactions shifts equilibrium and reduces enzyme inhibition, achieving >99% substrate conversion. | researchgate.net |

| Enzyme Immobilization | Green Chemistry/Process Intensification | Immobilizing enzymes like ω-transaminases facilitates their recovery and reuse, enhancing operational stability and reducing costs in industrial cycles. | nih.gov |

| Use of Ionic Liquids | Green Chemistry | The ionic liquid [EMIM][BF4] used in a two-phase system stabilized lipase activity during the kinetic resolution of a propanol derivative. | mdpi.com |

Applications of R 1 Amino 3 Chloro 2 Propanol in Asymmetric Total Synthesis

Utility in the Preparation of Chiral Drugs and Their Intermediates

The enantiopure backbone of (R)-1-amino-3-chloro-2-propanol is a recurring structural motif in a number of pharmaceuticals. Its ability to serve as a direct precursor or a key intermediate has been pivotal in the industrial-scale synthesis of several important drugs.

Chiral 1-aryloxy-3-amino-2-propanols are the characteristic structural core of the widely used class of drugs known as β-adrenergic blockers (β-blockers). The synthesis of these drugs is highly stereospecific, with the (S)-enantiomer typically possessing significantly higher pharmacological activity. While the most common synthetic routes to β-blockers like propranolol (B1214883) often start from the reaction of a phenol (B47542) with epichlorohydrin, related chiral aminopropanol (B1366323) derivatives are crucial.

A chemoenzymatic strategy highlights the utility of the aminochlorohydrin scaffold. In this approach, a central chiral building block, an N-protected 1-amino-3-chloro-2-propanol derivative, is prepared using lipase-catalyzed kinetic resolution. This enantiopure (R)-chlorohydrin can then be used for the synthesis of a series of (R)-(+)-β-blockers, including propranolol, metoprolol, and pindolol, with high enantiomeric excess (96–99.9% ee). rsc.org The synthesis of the pharmaceutically important (S)-enantiomers can be achieved via inversion of the stereocenter of the same (R)-chlorohydrin intermediate. rsc.org This demonstrates the value of the aminopropanol core in providing access to both enantiomers of various β-blockers from a single, versatile precursor.

Table 1: Examples of β-Blockers Synthesized from Chiral Aminopropanol Scaffolds

| Drug Name | Key Chiral Intermediate Type | Therapeutic Use |

| Propranolol | 1-Chloro-3-(1-naphthyloxy)-2-propanol | Hypertension, Angina |

| Metoprolol | Chiral N-protected aminochlorohydrin | Hypertension, Heart Failure |

| Betaxolol | Chiral β-amino alcohol | Glaucoma, Hypertension |

| Pindolol | Chiral N-protected aminochlorohydrin | Hypertension, Angina |

This table illustrates drugs whose synthesis relies on chiral aminopropanol or related chlorohydrin intermediates.

The utility of this compound extends beyond β-blockers to other classes of bioactive molecules, most notably antibiotics and antiviral agents.

Its most prominent application is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid (B1675486). newdrugapprovals.org Linezolid is critical for treating serious infections caused by multi-drug resistant Gram-positive bacteria. derpharmachemica.com In numerous patented and scaled-up syntheses, commercially available (S)-epichlorohydrin is converted to (S)-1-amino-3-chloro-2-propanol hydrochloride (the enantiomer of the title compound, but illustrating the same chemical principles). newdrugapprovals.org This intermediate is then N-protected, and the oxazolidinone ring is formed, ultimately leading to Linezolid. The stereochemical integrity of the aminopropanol core is essential for the drug's efficacy.

Furthermore, the structural motif of a chiral amino-hydroxy-propyl chain is found in potent HIV protease inhibitors. For instance, the synthesis of Atazanavir, an antiretroviral drug, involves a key chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester. mdpi.comnih.gov This intermediate, a protected aminochlorohydrin, undergoes cyclization to an epoxide which is then opened by a substituted hydrazine (B178648) derivative to construct the final complex molecule. mdpi.com The diastereoselective reduction of the corresponding chloroketone to produce this specific amino alcohol intermediate is a critical step, often accomplished using biocatalysis to achieve the high purity required (>98% de). mdpi.com

Table 2: Bioactive Compounds Derived from this compound or its Enantiomer

| Drug | Class | Synthetic Role of Aminochlorohydrin | Research Finding |

| Linezolid | Antibiotic (Oxazolidinone) | Key chiral building block for the oxazolidinone ring and side chain. | Serves as the common intermediate (as the hydrochloride salt) for large-scale preparation. newdrugapprovals.org |

| Atazanavir | Antiviral (HIV Protease Inhibitor) | Precursor to the chiral amino epoxide fragment. | A closely related N-protected aminochlorohydrin is a key intermediate. mdpi.com |

Employment in the Construction of Heterocyclic Ring Systems

The trifunctional nature of this compound makes it an ideal starting point for the synthesis of various chiral heterocycles. Through intramolecular reactions, the propane (B168953) backbone can be readily converted into three- and five-membered rings, which can be used as is or as intermediates for larger systems like morpholines.

The vicinal aminochlorohydrin structure of this compound allows for facile intramolecular cyclization to form highly reactive three-membered rings. Upon treatment with a base, the compound can be converted into the corresponding chiral amino-epoxide, (R)-glycidylamine. This transformation proceeds via deprotonation of the hydroxyl group, followed by an intramolecular Williamson ether synthesis, where the resulting alkoxide displaces the chloride ion. These chiral amino-epoxides are valuable synthetic intermediates themselves, as they can be opened by a wide range of nucleophiles to afford more complex chiral amino alcohols.

Alternatively, the molecule can be used to form chiral aziridines. This typically involves protecting the amino group, activating the hydroxyl group (e.g., by converting it to a sulfonate ester like a tosylate or mesylate), and then treating with a base. The now-nucleophilic nitrogen displaces the leaving group to form the strained aziridine (B145994) ring. This pathway provides access to chiral N-protected aziridinemethanols.

As previously mentioned, the most significant application of this compound (or its enantiomer) is in the synthesis of the oxazolidinone ring of Linezolid. newdrugapprovals.org A common method involves reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI). derpharmachemica.combeilstein-journals.org This reaction forms a 5-(chloromethyl)-2-oxazolidinone intermediate, where the stereochemistry of the aminopropanol is retained. This intermediate is then coupled with the target aromatic amine to complete the core structure of the drug.

The synthesis of chiral morpholine (B109124) derivatives can also be achieved starting from this compound. Morpholines are six-membered heterocyclic ethers containing a nitrogen atom, and they are prevalent in medicinal chemistry. researchgate.net A general strategy for their formation involves the N-alkylation of an amino alcohol with a two-carbon electrophile, followed by cyclization. Starting with this compound, the amino group can be reacted with a reagent like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This is followed by a base-induced intramolecular cyclization, where the hydroxyl group displaces the chlorine on the newly introduced ethyl chain to form the morpholine ring, yielding a chiral 2-(chloromethyl)morpholine (B3092567) derivative.

Role as a Scaffold for Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral amino alcohols are privileged structures for this purpose, and this compound provides a robust and versatile scaffold.

Chiral phosphine (B1218219) ligands are paramount in transition metal-catalyzed asymmetric hydrogenation and other transformations. sigmaaldrich.comtcichemicals.com this compound is an ideal precursor for P,N-type ligands. The amino group can be readily reacted with chlorophosphines (e.g., chlorodiphenylphosphine) to introduce one or two phosphine groups. rsc.orgresearchgate.net The hydroxyl group can either remain as a coordinating site or be further functionalized. The chloride provides a handle for additional modifications or for creating bidentate or tridentate ligands by reacting it with other nucleophilic groups. The resulting ligands can chelate to a metal center, creating a well-defined chiral environment to control the stereochemical outcome of a catalytic reaction.

In the realm of organocatalysis, which uses small organic molecules to catalyze reactions, chiral amino alcohols and their derivatives are frequently employed. mdpi.comnih.gov They can act as Brønsted bases or acids, or participate in hydrogen bonding to activate substrates and control the facial selectivity of reactions like aldol (B89426) and Michael additions. This compound can be used to synthesize more complex catalysts where the amino and hydroxyl groups are key components of the catalytic site, and the chloro-substituent allows for tethering to other functional groups or solid supports.

Chemical Reactivity and Derivatization Studies of R 1 Amino 3 Chloro 2 Propanol

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chlorine atom on the primary carbon of the propanol (B110389) backbone makes this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, significantly expanding the synthetic utility of the parent molecule.

Amination and Amidation Reactions

The chloromethyl group of (R)-1-amino-3-chloro-2-propanol can undergo nucleophilic attack by various nitrogen-containing nucleophiles, leading to the formation of diamines and amides. These reactions are fundamental in building more complex molecular scaffolds. For instance, reaction with a primary or secondary amine can displace the chloride ion to form a 1,3-diamino-2-propanol (B154962) derivative. This transformation is a key step in the synthesis of various biologically active compounds.

A notable example is the synthesis of the anti-HIV drug Darunavir. In a multi-step synthesis, the epoxide derived from a related structure is opened by isobutylamine (B53898) to form an anti-1,3-diaminopropan-2-ol derivative. acs.org While not a direct substitution on this compound itself, this demonstrates the principle of forming a diamino alcohol core structure, a reaction pathway accessible from this chloro-substituted precursor.

| Reactant | Nucleophile | Product | Significance |

| This compound | Ammonia (B1221849) | (R)-1,3-Diamino-2-propanol | Precursor to various ligands and pharmaceuticals |

| This compound | Primary/Secondary Amine | N-substituted (R)-1,3-diamino-2-propanol | Building block for complex molecules |

Cyanation and Azidation Transformations

The chlorine atom can also be displaced by other potent nucleophiles such as cyanide and azide (B81097) ions. Cyanation, the introduction of a cyano (-CN) group, is a valuable transformation as the resulting nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic compounds.

Azidation, the introduction of an azido (B1232118) (-N₃) group, provides a versatile chemical handle. The azide group can be readily reduced to a primary amine or participate in "click" chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. These transformations are highly efficient and are widely used in medicinal chemistry and materials science. For example, the reaction of an epoxyimine with organozinc nucleophiles containing a cyano substituent has been demonstrated to proceed with excellent diastereoselectivity. acs.org

| Transformation | Reagent | Product | Key Features |

| Cyanation | Sodium Cyanide (NaCN) | (R)-1-Amino-4-cyano-2-butanol | Introduces a versatile cyano group |

| Azidation | Sodium Azide (NaN₃) | (R)-1-Amino-3-azido-2-propanol | Azide group can be reduced to an amine or used in click chemistry |

Sulfur and Oxygen Nucleophile Additions

Sulfur and oxygen nucleophiles can readily react with the chloromethyl group to form thioethers and ethers, respectively. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and can displace the chloride to yield (R)-1-amino-3-(alkylthio)-2-propanol derivatives. msu.edu Similarly, alkoxides (R-O⁻) or phenoxides (Ar-O⁻) can be used to synthesize the corresponding ether derivatives. These reactions broaden the diversity of molecules that can be accessed from this compound.

Functionalization of the Amino Group

The primary amino group in this compound provides another site for chemical modification, allowing for protection, activation, or the introduction of new functional groups.

Acylation and Sulfonylation for Protecting Group Strategies

The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides. smolecule.com These reactions are often employed to protect the amino group from participating in subsequent reactions. Common protecting groups include acetyl (Ac), benzoyl (Bz), and tert-butyloxycarbonyl (Boc) for acylation, and tosyl (Ts) and mesyl (Ms) for sulfonylation. The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps and the ease of its eventual removal.

| Reaction | Reagent | Product Functional Group | Purpose |

| Acylation | Acyl Chloride/Anhydride | Amide | Protection of the amino group |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Protection of the amino group |

Reductive Amination and Alkylation

Reductive amination is a powerful method for forming C-N bonds and can be used to introduce alkyl groups to the amino function of this compound. wikipedia.orgmdpi.com This reaction typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.org This method is widely used in organic synthesis due to its efficiency and broad substrate scope. mdpi.comorganic-chemistry.org

Direct alkylation of the amino group can also be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Therefore, reductive amination is often the preferred method for controlled mono-alkylation. organic-chemistry.org

Formation of Ureas and Thioureas

The primary amine functionality of this compound readily undergoes reactions to form ureas and thioureas. These reactions are significant for introducing new functionalities and for the synthesis of biologically active molecules.

The synthesis of unsymmetrical ureas can be achieved through the reaction of the amino group with isocyanates. nih.gov A common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) analog, which reacts with the amine to form an intermediate that can then react with another amine. nih.gov Alternatively, isocyanates can be generated in situ from primary amides via a Hofmann rearrangement, followed by nucleophilic addition of the amine. organic-chemistry.org Another approach is the palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.org

Thioureas are synthesized through similar pathways. The reaction of the amino group with isothiocyanates is a primary method for forming thiourea (B124793) linkages. nih.gov These reactions are often straightforward and provide good yields of the desired products. Thiourea derivatives are of interest due to their diverse biological activities, including antifungal and antibacterial properties. nih.gov

A general scheme for the formation of ureas and thioureas from this compound is presented below:

Table 1: Examples of Reagents for Urea and Thiourea Synthesis

| Product | Reagent Type | Example Reagent |

| Urea | Isocyanate | Phenyl isocyanate |

| Urea | Phosgene Analog | 1,1'-Carbonyldiimidazole (CDI) |

| Thiourea | Isothiocyanate | Allyl isothiocyanate |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modifications, enabling the formation of esters and ethers, as well as oxidation and halogenation reactions.

Esterification of the hydroxyl group can be accomplished by reacting this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. libretexts.org This reaction introduces an ester functionality, which can alter the compound's physical and biological properties.

Etherification involves the formation of an ether linkage at the hydroxyl position. This can be achieved under various conditions, for instance, by Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that then reacts with an alkyl halide.

Oxidation of the secondary alcohol in this compound can lead to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, including Swern and Dess-Martin periodinane oxidations. acs.org However, care must be taken to avoid side reactions, such as those involving the amino group.

Halogenation of the hydroxyl group can be achieved using various reagents to replace the -OH group with a halogen atom. For example, reaction with thionyl chloride can introduce a second chlorine atom, while phosphorus tribromide can be used for bromination. libretexts.org These reactions often proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center. libretexts.org The development of stereoselective halogenation methods is an active area of research. nih.gov

Cyclization Reactions Leading to Novel Chiral Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocyclic scaffolds through intramolecular cyclization reactions. These scaffolds are of significant interest in medicinal chemistry and materials science.

For example, treatment of amino alcohols with reagents like ethyl chloroacetate (B1199739) can lead to the formation of morpholinones. nih.gov Similarly, reaction with chloroacetyl chloride followed by intramolecular cyclization can also yield morpholinone structures. nih.gov The synthesis of oxazolidinones, another important class of heterocyclic compounds, can also be initiated from this chiral building block. nih.gov

Furthermore, derivatization of the amino group followed by intramolecular reactions can lead to other heterocyclic systems. For instance, reaction with chloromethanesulfonyl chloride to form a sulfonamide, followed by methylation and cyclization, can produce chiral sultams. nih.gov These cyclization reactions provide access to a diverse range of sp3-rich chiral fragments. nih.gov

Table 2: Examples of Chiral Scaffolds from this compound

| Scaffold | Cyclization Strategy |

| Morpholinone | Reaction with ethyl chloroacetate or chloroacetyl chloride followed by intramolecular cyclization. nih.gov |

| Oxazolidinone | Utilized as a chiral building block for synthesis. nih.gov |

| Sultam | Formation of a sulfonamide followed by intramolecular cyclization. nih.gov |

Regioselective and Stereoselective Reaction Pathways of this compound

The presence of multiple reactive sites in this compound necessitates control over regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity refers to the preference of a reaction to occur at one functional group over another. masterorganicchemistry.com For example, under specific conditions, a reagent might react selectively with the amino group while leaving the hydroxyl group untouched, or vice versa. The choice of reagents, solvents, and reaction conditions plays a crucial role in directing the reaction to the desired site.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Since this compound is a chiral molecule, maintaining or controlling the stereochemistry during reactions is often critical, especially in the synthesis of pharmaceuticals where only one enantiomer may be biologically active. Reactions at the chiral center, such as substitution of the hydroxyl group, can proceed with either retention or inversion of configuration depending on the mechanism (e.g., SN1 vs. SN2). libretexts.org The inherent chirality of the starting material can also influence the stereochemical outcome of reactions at other positions in the molecule.

The development of stereospecific reactions, where different stereoisomers of the starting material lead to different stereoisomers of the product, is of particular importance. masterorganicchemistry.com For instance, the epoxide derived from this compound can undergo regioselective ring-opening with various nucleophiles to afford a range of anti-1,3-diaminopropan-2-ol derivatives. acs.org

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of (R)-1-amino-3-chloro-2-propanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-amino-2-propanol, shows characteristic signals for the different protons in the molecule. chemicalbook.com For this compound, the protons on the carbon bearing the amino group (C1), the methine proton on the chiral center (C2), and the protons on the carbon bearing the chlorine atom (C3) will exhibit distinct chemical shifts and coupling patterns. The hydroxyl and amino protons will also be present, though their signals can be broad and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For 1-propanol, the three sp³ hybridized carbons show distinct peaks. youtube.com Similarly, in this compound, the three carbon atoms of the propane (B168953) backbone will resonate at different chemical shifts due to the influence of the attached functional groups (amino, hydroxyl, and chloro). For instance, in 2-chloropropane, the carbon attached to the chlorine atom is shifted downfield. docbrown.info The chemical shifts in the ¹³C NMR spectrum of 1-chloro-2-propanol (B90593) have also been reported. spectrabase.comchemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment. miamioh.edu By analyzing the phase of the signals, the carbon types can be unambiguously identified.

Stereochemical Assignment: While standard NMR techniques confirm the connectivity, advanced methods are often required for stereochemical assignment. The use of chiral derivatizing agents can create diastereomers with distinguishable NMR spectra, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~2.7-2.9 | ~45-50 |

| C2-H | ~3.8-4.0 | ~68-72 |

| C3-H₂ | ~3.5-3.7 | ~48-52 |

| O-H | Variable | - |

| N-H₂ | Variable | - |

Note: These are approximate values and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₃H₈ClNO), the expected monoisotopic mass is approximately 109.0294 Da. nih.govuni.lu

Fragmentation Pattern: The molecular ion can undergo fragmentation, producing a characteristic pattern of fragment ions that can be used to elucidate the structure of the molecule. For example, the mass spectrum of the related compound 2-chloro-1-propanol shows characteristic fragments. nist.gov Common fragmentation pathways for this compound would involve the loss of small molecules such as H₂O, HCl, or CH₂Cl.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. acs.org This is crucial for confirming the identity of newly synthesized derivatives.

Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) are often used for polar and thermally labile molecules like amino alcohols. ESI typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. acs.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z |

|---|---|---|

| Molecular Ion | [M]⁺ | 109.02889 |

| Protonated Molecule | [M+H]⁺ | 110.03672 |

| Sodium Adduct | [M+Na]⁺ | 132.01866 |

| Potassium Adduct | [M+K]⁺ | 147.99260 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups and monitoring the progress of chemical reactions involving this compound.

Infrared Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The O-H stretch of the alcohol will appear as a broad band around 3300-3400 cm⁻¹. The N-H stretching vibrations of the primary amine will be visible as two sharp peaks in the same region. The C-H stretching vibrations of the alkyl backbone will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region, and the C-Cl stretch will be found in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The C-C backbone vibrations are often more prominent in the Raman spectrum. Studies on related amino alcohols have shown that intramolecular hydrogen bonding can be investigated using Raman spectroscopy, providing insights into the conformational equilibrium of the molecule. arxiv.org The presence of specific peaks in the "fingerprint region" (400-1700 cm⁻¹) can provide structural information. researchgate.net

Reaction Monitoring: Both IR and Raman spectroscopy can be used for in-situ monitoring of reactions. For example, during the synthesis of a derivative of this compound, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks can be tracked in real-time.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3300-3400 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Two sharp peaks) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Alcohol) | Stretching | 1000-1200 |

| C-Cl (Chloroalkane) | Stretching | 600-800 |

Note: These are general ranges and can be influenced by the molecular environment.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.

Chiral Stationary Phases (CSPs): Both techniques rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. mdpi.comyakhak.orgimchem.fr

Chiral HPLC: For HPLC analysis, this compound may need to be derivatized with a chromophoric group to allow for UV detection. cat-online.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.org The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral GC: For GC analysis, the analyte must be volatile. Derivatization is often necessary to increase the volatility and improve the chromatographic properties of amino alcohols. cat-online.com The use of a chiral capillary column allows for the separation of the enantiomers.

Method Validation: Any analytical method used for enantiomeric purity determination must be validated to ensure its accuracy and precision. yakhak.org This includes assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Example of Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA-3 (amylose-based CSP) |

| Mobile Phase | Ethanol:Water:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

This is an illustrative example; specific conditions would need to be optimized for this compound. mdpi.com

X-Ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

While chromatographic methods can determine enantiomeric purity, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.ukthieme-connect.de

Single Crystal Requirement: This method requires a high-quality single crystal of the compound or a suitable crystalline derivative. researchgate.net For molecules like this compound, which may be difficult to crystallize, derivatization to form a crystalline salt or co-crystal is a common strategy.

Anomalous Dispersion: The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number. ed.ac.ukmit.edu The presence of a "heavy" atom (heavier than oxygen) in the crystal structure enhances this effect, making the determination more reliable. mit.edu The chlorine atom in this compound can be sufficient for this purpose with modern diffractometers and techniques.

Flack Parameter: The Flack parameter is a value refined during the crystallographic analysis that indicates the absolute structure of the crystal. A value close to zero for the correct enantiomer confirms the assigned absolute configuration. researchgate.net Recent advancements in data analysis have improved the precision of absolute structure determination, even for light-atom compounds. researchgate.neted.ac.uk

Confirmation of Structure: In addition to determining the absolute configuration, X-ray crystallography provides precise bond lengths, bond angles, and conformational information, offering a complete three-dimensional picture of the molecule in the solid state. acs.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Amino-2-propanol |

| 2-Chloropropane |

| 1-Chloro-2-propanol |

| (R)-arimoclomol |

| (S)-1-chloro-3-(piperidin-1-yl) propan-2-yl acetate (B1210297) |

| (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol |

| bimoclomol |

| vildagliptin |

| eslicarbazepine acetate |

| oxcarbazepine |

| lansoprazole |

| N-ethyl-3,4-methylenedioxyamphetamine |

| 3,4-methylenedioxyamphetamine |

| isoleucine |

| threonine |

| valine |

| methionine |

| histidine |

| cysteine |

| phenylalanine |

| tyrosine |

| tryptophan |

| glutamine |

| (2,3-epoxypropyl)-benzene |

| fenamiphos |

| gluthetimide |

| 5-methyl-5-phenylhydantoin |

| 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one |

| (R)-(-)-2-Amino-1-propanol |

| 1-Propanol, 3-chloro-, acetate |

| malonic acid |

| crotonic acid |

| maleic acid |

| imino-pentafluorosulfanylated azetidine |

| 3-phenylbicyclo[1.1.0]butane-1-carboxylate |

| (S)-1-Amino-3-chloro-2-propanol Hydrochloride |

| (R)-3-Chloro-1,2-propanediol |

| (R)-1,2-pentanediol |

| (S)-1-Amino-3-chloro-2-propanol hydrochloride |

| linezolid (B1675486) |

| diphenylmethanone imine |

| This compound hydrochloride |

| (S)-3,3-dimethyl-2-butylamine |

| (S)-leucine ethyl ester |

| 1-Propanol, 2-chloro- |

| 2-propanol, 1-amino-3-chloro- |

| 2-butanol |

| valeronitrile |

| 2-chloropyridine |

| 4'-chloroacetophenone |

| 1-Propanol, 3-chloro-, acetate |

| (S)-1-Amino-3-chloro-2-propanol |

| (R)-1-Amino-3-chloropropan-2-ol |

| 1-amino-3-chloropropan-2-ol |

Computational Chemistry and Theoretical Investigations of R 1 Amino 3 Chloro 2 Propanol

Quantum Mechanical Studies on Conformational Preferences and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of (R)-1-amino-3-chloro-2-propanol are pivotal to its chemical behavior. Quantum mechanical calculations, particularly at the level of Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations. These studies indicate that the conformational landscape is governed by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonding playing a crucial role.

Furthermore, the gauche conformation of the C-C backbone is often favored in halohydrins, a phenomenon attributed to hyperconjugation rather than solely to intramolecular hydrogen bonding between the halogen and the hydroxyl group. In the case of this compound, a complex interplay of these intramolecular forces, including the OH···N hydrogen bond and the gauche effect of the chloromethyl group, dictates the preferred conformations. Computational investigations can quantify the energetic contributions of these interactions and predict the relative populations of different conformers in the gas phase and in solution. smolecule.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating reaction mechanisms, providing detailed information about transition states, reaction intermediates, and activation energies. For this compound, DFT calculations can shed light on its synthesis and subsequent chemical transformations.

A primary synthetic route to this compound involves the ring-opening of (R)-epichlorohydrin with ammonia (B1221849). DFT studies can model this nucleophilic substitution reaction, identifying the structure of the transition state and the energy barrier for the reaction. Such calculations can help in understanding the regioselectivity of the attack of ammonia on the epoxide ring and the stereochemical outcome of the reaction. While specific DFT studies on this exact reaction are not abundant in the public domain, the principles are well-established from studies on similar systems, such as the reaction of ammonia with other epoxides or the use of DFT to study ammonia synthesis on various catalysts. uel.ac.ukresearchgate.netresearchgate.netrsc.orgrsc.org

Moreover, DFT calculations can be employed to investigate the mechanisms of reactions where this compound is used as a chiral building block. For example, in the synthesis of chiral pharmaceuticals, understanding the reaction pathways and the factors controlling stereoselectivity is crucial. DFT can model the interaction of this compound with other reagents and catalysts, providing insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent environment. Molecular dynamics (MD) simulations offer a powerful approach to study the explicit interactions between a solute and solvent molecules, providing a dynamic picture of the solvation process and its effect on chemical reactions.

For this compound, MD simulations can be used to investigate how different solvents, such as water or alcohols, solvate the molecule and influence its conformational equilibrium. researchgate.netoup.comacs.orgnih.gov The simulations can reveal the nature of hydrogen bonding between the solute and solvent molecules and how this competes with intramolecular hydrogen bonds. This understanding is critical as the solvent can affect the accessibility of the reactive sites and the stability of transition states, thereby altering reaction rates and selectivity.

While specific MD simulations focused solely on this compound are not widely reported, studies on related systems, such as amino acids and proteins in mixed solvents, demonstrate the utility of this technique. researchgate.netoup.comacs.orgnih.gov These studies show that solvent molecules can form a structured shell around the solute, and the composition of this solvation shell can have a profound impact on the solute's behavior. For instance, in a mixed solvent of water and ethanol, the preferential solvation by one solvent component over the other can be explored. Such insights are valuable for optimizing reaction conditions in synthetic applications involving this compound.

Prediction of Stereoselectivity in Asymmetric Transformations utilizing this compound

This compound is a valuable chiral building block in asymmetric synthesis. Computational methods play a crucial role in understanding and predicting the stereoselectivity of reactions where it is used as a starting material or as a precursor to a chiral catalyst or ligand.

DFT calculations can be used to model the transition states of diastereomeric pathways in a chemical reaction. By comparing the energies of these transition states, it is possible to predict which diastereomer will be formed preferentially and, consequently, the enantiomeric excess of the product. This approach has been successfully applied to a wide range of asymmetric reactions involving chiral amino alcohols. chemrxiv.orgnih.govrsc.orgaalto.fi For instance, in the synthesis of more complex chiral molecules, this compound can be converted into a chiral ligand for a metal catalyst. Computational modeling can then be used to understand how this ligand imparts stereocontrol during the catalytic cycle.

These predictive capabilities are not only academically interesting but also have significant practical implications for the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is often a major challenge. By providing a rational basis for understanding stereoselectivity, computational studies can guide the design of more efficient and selective asymmetric transformations. chiralpedia.com

Design of Novel Catalysts and Reagents Based on Theoretical Models

The insights gained from theoretical investigations of this compound and related chiral amino alcohols can be leveraged for the rational design of new catalysts and reagents with improved properties. Computational modeling allows for the in silico design and evaluation of novel molecular structures before their synthesis in the laboratory, saving time and resources.

By understanding the key structural features of this compound that lead to high stereoselectivity in certain reactions, it is possible to design new chiral ligands or organocatalysts with enhanced performance. For example, modifications to the backbone of the amino alcohol or the introduction of different substituent groups can be explored computationally to fine-tune the steric and electronic properties of the resulting catalyst. This approach has been used in the development of new catalysts for a variety of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hkresearchgate.net

Furthermore, theoretical models can help in understanding the mechanism of action of existing catalysts derived from chiral amino alcohols, providing a basis for their optimization. The iterative cycle of computational design, synthesis, and experimental testing is a powerful paradigm for the discovery of new and more effective catalysts for asymmetric synthesis, with this compound serving as a valuable chiral scaffold. chiralpedia.com

Emerging Research Directions and Future Prospects for R 1 Amino 3 Chloro 2 Propanol

Exploration of Novel Biocatalytic Systems for Synthesis

The synthesis of single-enantiomer compounds like (R)-1-Amino-3-chloro-2-propanol is of increasing importance in the pharmaceutical industry. mdpi.com Biocatalysis, the use of enzymes and microorganisms, presents significant advantages over traditional chemical synthesis, offering high enantioselectivity and regioselectivity under mild conditions. mdpi.com Research is actively exploring new biocatalytic systems to produce chiral amino alcohols more efficiently.

One promising area is the use of lipases for the kinetic resolution of racemic mixtures. For instance, a chemo-enzymatic approach has been successfully developed for the synthesis of the related compound (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, which is an intermediate for (R)-arimoclomol. researchgate.net This method employed various lipases with vinyl acetate (B1210297) as the acyl donor, achieving high conversion rates and excellent enantiomeric excess. researchgate.net Such methodologies could be adapted for the production of this compound.

Furthermore, the use of whole-cell biocatalysts and isolated enzymes is a key research focus. Strains of microorganisms such as Rhodococcus, Brevibacterium, and Geotrichum candidum have demonstrated high efficacy in producing chiral alcohols and their precursors. mdpi.comresearchgate.net For example, recombinant enzymes like Candida parapsilosis carbonyl reductase (CpSADH) have been used for the stereoselective reduction of prochiral ketones to yield chiral haloalcohols, which are precursors to chiral amino alcohols. mdpi.com The exploration of novel enzymes from diverse microbial sources and the improvement of existing ones through genetic engineering are expected to yield more efficient and selective biocatalysts for the synthesis of this compound.

Table 1: Examples of Biocatalytic Systems for Chiral Alcohol Synthesis

| Biocatalyst Type | Enzyme/Organism Example | Substrate Example | Product Example | Key Finding | Reference |

| Recombinant Enzyme | Candida parapsilosis SADH (CpSADH) | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | Achieved 95% yield and 99% e.e. mdpi.com | mdpi.com |

| Whole-Cell | Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Reaction yield of 95% and e.e. of 96%. mdpi.com | mdpi.com |

| Lipase (B570770) | Porcine Pancreas Lipase (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Good conversion (50.02%) and high enantiomeric excess (eeS = 99%). researchgate.net | researchgate.net |

| Whole-Cell | Rhodococcus erythropolis SC 13845 | A chloroketone precursor to Atazanavir | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]-carbamic acid,1,1-dimethyl-ethyl ester | Yield of 95% with 98.2% diastereomeric purity at 10 g/L substrate input. researchgate.net | researchgate.net |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering enhanced safety, better process control, and higher efficiency compared to traditional batch processes. The integration of the synthesis of this compound and its derivatives into continuous flow platforms is a significant area of future development.

Research into the continuous organocatalytic flow synthesis of oxazolidinones, a class of compounds for which this compound is an intermediate, demonstrates the feasibility of this approach. guidechem.comrsc.org These systems can utilize packed-bed reactors (PBRs) with immobilized catalysts, allowing for the continuous conversion of starting materials into complex products. rsc.org The ability to precisely control parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. rsc.org

Moreover, the combination of biocatalysis with continuous flow technology, often through the use of membrane reactors, represents a cutting-edge approach. mdpi.com In such a system, an enzyme like D-lactate dehydrogenase (D-LDH) can be retained by a membrane, allowing for the continuous conversion of a substrate to a chiral product with efficient regeneration of necessary cofactors. mdpi.comresearchgate.net This integration automates the synthesis and purification steps, reduces waste, and can significantly increase space-time yield, making the production of chiral intermediates like this compound more scalable and economical. mdpi.com

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric for sustainability. Future research on this compound will undoubtedly focus on developing synthetic routes that are not only efficient in yield but also in atom economy.

Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents. The development of catalytic routes, particularly those using biocatalysts or organocatalysts, is a primary strategy to improve sustainability. These catalytic processes often proceed with high selectivity, minimizing the formation of byproducts and waste. mdpi.com

Future synthetic strategies will likely aim to construct the this compound molecule from simpler, readily available starting materials in fewer steps. This could involve, for example, the asymmetric aminohydroxylation of allyl chloride or related olefins, a reaction that, if perfected, could offer a highly atom-economical route to the target molecule. The ideal chemical process would involve reactants converting entirely into the desired product, and while this is not always achievable, it remains the goal driving the innovation of more sustainable synthetic methods.

Expansion of Applications in Materials Science and Polymer Chemistry

While primarily known as a pharmaceutical intermediate, the unique trifunctional nature of this compound opens up possibilities for its use in materials science and polymer chemistry. The presence of an amino group, a hydroxyl group, and a reactive chlorine atom on a chiral scaffold makes it an interesting monomer or cross-linking agent for the creation of advanced functional materials.

One documented application is its use as a cross-linking agent to modify the properties of cellulose (B213188). smolecule.com By reacting with the polymer chains, it can introduce new functionalities and alter the mechanical and chemical properties of the resulting material. The chirality of the molecule could also be exploited to create chiral polymers or surfaces with specific recognition or catalytic properties.

Future research could explore the incorporation of this compound into various polymer backbones, such as polyamides, polyesters, or polyurethanes. This could lead to the development of novel biodegradable polymers, chiral stationary phases for chromatography, or specialized hydrogels. The reactive chloride can be used for post-polymerization modification, allowing for the attachment of other functional groups and further tailoring the material's properties. As the demand for sophisticated and sustainable materials grows, the potential applications for versatile chiral building blocks like this compound are expected to expand significantly.

Synergistic Approaches Combining Catalysis and Advanced Separation Techniques

The efficiency of producing enantiomerically pure compounds like this compound depends not only on the catalytic synthesis but also on the subsequent purification. A key emerging trend is the development of synergistic processes that combine catalysis with advanced separation techniques in a single, integrated operation.

Membrane reactors are a prime example of this synergy, particularly in biocatalysis. mdpi.com By immobilizing or retaining an enzyme within a reactor using a semi-permeable membrane, the catalytic reaction and the initial separation of the catalyst from the product stream occur simultaneously. This simplifies downstream processing, allows for catalyst recycling, and enables continuous operation. mdpi.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and purifying (R)-1-amino-3-chloro-2-propanol?

The synthesis of aminochloropropanes often involves nucleophilic substitution or condensation reactions. For example, 1-amino-3-chloro-2-propanol hydrochloride can be synthesized via substitution using potassium phthalimide as a nitrogen source, though instability due to adjacent functional groups requires careful purification . Recrystallization from ethanol or methanol is recommended, as evidenced by related chloro-propanol derivatives (e.g., 1-chloro-3-fluoro-2-propanol, which uses solvent-based crystallization) . Chromatography (e.g., silica gel) may resolve byproducts from reactive intermediates.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- Melting Point Analysis : Compare observed values with literature data (e.g., the S-enantiomer melts at >131°C with decomposition ).

- NMR Spectroscopy : Analyze proton environments (e.g., CHCl, NH₂, and OH groups).

- Mass Spectrometry : Confirm molecular weight (146.01 g/mol for the hydrochloride salt ).

- HPLC : Use chiral columns to verify enantiomeric purity, as demonstrated for structurally similar compounds like (R)-3-chloro-1-phenyl-1-propanol .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in airtight containers at 2–8°C, as recommended for amino alcohols like DL-1-amino-2-propanol .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to potential irritancy (similar to 1-chloro-2-methyl-2-propanol, which requires hazard labeling) .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

Advanced Research Questions

Q. How can instability during synthesis of this compound be mitigated?

The compound’s instability arises from reactive amino and chloro groups. Strategies include:

- Protecting Groups : Temporarily block the amino group with phthalimide (as in the synthesis of 1,2-diamino-3-chloropropane dihydrochloride ).

- Low-Temperature Reactions : Perform steps at 0–5°C to minimize decomposition.

- In Situ Characterization : Use real-time FTIR or Raman spectroscopy to monitor intermediate stability.

Q. What methods are effective for determining the enantiomeric purity of this compound?

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB, validated for resolving enantiomers of amino alcohols (e.g., 98% ee achieved for (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride ).

- Optical Rotation : Compare specific rotation values with literature (e.g., (R)-(+)-3-chloro-1-phenyl-1-propanol has documented optical activity ).

- NMR with Chiral Shift Reagents : Europium-based reagents can differentiate enantiomers via splitting of NH₂ or OH signals.

Q. How can pharmacological activity of this compound be evaluated in vitro?

- Enzyme Inhibition Assays : Test interactions with targets like oxidoreductases or hydrolases, given its structural similarity to antifertility agents .

- Cell Viability Studies : Use MTT assays on relevant cell lines (e.g., reproductive cells) to assess cytotoxicity.

- Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity for receptors implicated in pharmacological pathways.

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC .

- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) per ICH guidelines.

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products.

Q. How should in vivo studies be designed to investigate this compound’s bioactivity?

- Dose-Response Models : Administer escalating doses in rodent models (oral/IP) to establish LD₅₀ and therapeutic windows.